molecular formula C9H12O4S B13513657 (4-Methanesulfonyl-3-methoxyphenyl)methanol

(4-Methanesulfonyl-3-methoxyphenyl)methanol

Cat. No.: B13513657
M. Wt: 216.26 g/mol
InChI Key: MOKDCUHJJBJHHW-UHFFFAOYSA-N
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Description

(4-Methanesulfonyl-3-methoxyphenyl)methanol is an organic compound with the molecular formula C9H12O4S It is characterized by a methanesulfonyl group and a methoxy group attached to a phenyl ring, with a methanol group at the para position relative to the methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the methanesulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (4-methanesulfonyl-3-methoxyphenyl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: (4-Methanesulfonyl-3-methoxyphenyl)aldehyde or (4-Methanesulfonyl-3-methoxyphenyl)carboxylic acid.

    Reduction: (4-Methanesulfonyl-3-methoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanol: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

    (4-Methanesulfonylphenyl)methanol: Lacks the methoxy group, which can affect its solubility and reactivity.

    (4-Methanesulfonyl-3-methoxyphenyl)boronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness: (4-Methanesulfonyl-3-methoxyphenyl)methanol is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(3-methoxy-4-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKDCUHJJBJHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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